molecular formula C7H11ClNO3P B13519454 a-Aminobenzylphosphonic acid hydrochloride

a-Aminobenzylphosphonic acid hydrochloride

Katalognummer: B13519454
Molekulargewicht: 223.59 g/mol
InChI-Schlüssel: NUTSMPODGJTHMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[amino(phenyl)methyl]phosphonic acid hydrochloride is a chemical compound with the molecular formula C7H10NO3P·HCl. It is a derivative of phosphonic acid, where an amino group and a phenyl group are attached to the central phosphorus atom. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [amino(phenyl)methyl]phosphonic acid hydrochloride typically involves the reaction of a precursor containing a P(O)–H bond, such as hypophosphorous acid, with an aldehyde and a primary or secondary amine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of [amino(phenyl)methyl]phosphonic acid hydrochloride may involve large-scale reactions using similar precursors and conditions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

[amino(phenyl)methyl]phosphonic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonic acids. These products have diverse applications in different fields .

Wissenschaftliche Forschungsanwendungen

[amino(phenyl)methyl]phosphonic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.

    Industry: Utilized in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of [amino(phenyl)methyl]phosphonic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [®-Amino(phenyl)methyl]phosphonic acid hydrochloride
  • Other amino-phosphonic acid derivatives

Uniqueness

[amino(phenyl)methyl]phosphonic acid hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in chemical reactions and applications in various fields makes it a valuable compound for research and industrial purposes .

Eigenschaften

Molekularformel

C7H11ClNO3P

Molekulargewicht

223.59 g/mol

IUPAC-Name

[amino(phenyl)methyl]phosphonic acid;hydrochloride

InChI

InChI=1S/C7H10NO3P.ClH/c8-7(12(9,10)11)6-4-2-1-3-5-6;/h1-5,7H,8H2,(H2,9,10,11);1H

InChI-Schlüssel

NUTSMPODGJTHMF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(N)P(=O)(O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.